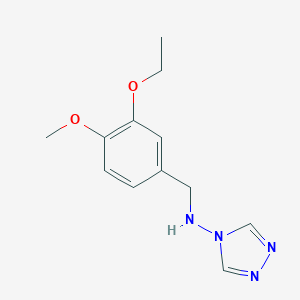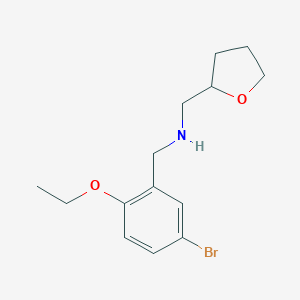![molecular formula C17H19N3O3S B276761 N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, also known as Elesclomol, is a synthetic small molecule that has been studied for its potential use as an anticancer agent. It has been found to have a unique mechanism of action that targets cancer cells specifically, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide's mechanism of action involves the induction of oxidative stress in cancer cells. It binds to copper ions and forms a complex that generates reactive oxygen species (ROS) within the cancer cell. These ROS cause damage to the cancer cell's DNA and other cellular components, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects in cancer cells. It induces the expression of genes involved in oxidative stress, DNA damage, and apoptosis. It also inhibits the activity of proteins involved in cell survival and proliferation, such as Akt and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and efficacy. Another direction is the investigation of its potential use in combination with other chemotherapy drugs or targeted therapies. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can be synthesized through a multi-step process involving the coupling of various chemical compounds. One such method involves the reaction of 4-ethylphenylboronic acid with 2,4-dichloro-5-(prop-2-en-1-yl)pyrimidine, followed by the addition of sodium sulfide and acetic acid. The resulting compound is then treated with acetic anhydride and acetic acid to yield N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, it has been found to induce apoptosis (cell death) in various cancer cell lines, including melanoma, pancreatic, and ovarian cancer. It has also been shown to enhance the efficacy of other chemotherapy drugs, such as paclitaxel and cisplatin.
Propiedades
Fórmula molecular |
C17H19N3O3S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[(4-hydroxy-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-3-5-13-15(22)19-17(20-16(13)23)24-10-14(21)18-12-8-6-11(4-2)7-9-12/h3,6-9H,1,4-5,10H2,2H3,(H,18,21)(H2,19,20,22,23) |
Clave InChI |
BZFDYZGAOPGEKN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)




![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)